

The Role of A Disintegrin and Metalloproteinases (ADAMs) in Cancer: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in a variety of cellular processes, including cell adhesion, migration, and proteolysis.[1] A subset of the ADAM family possesses proteolytic activity, enabling them to cleave and release the extracellular domains of a wide range of membrane-bound proteins. This process, known as "ectodomain shedding," is a key mechanism for regulating the activity of growth factors, cytokines, and their receptors.[2] Emerging evidence has strongly implicated several ADAM family members, particularly ADAM10 and ADAM17, in the initiation and progression of various cancers. Their dysregulation can lead to aberrant activation of critical signaling pathways that drive tumor growth, invasion, and metastasis.[3][4] This technical guide provides a comprehensive review of the literature on the role of ADAMs in cancer, with a focus on their involvement in key signaling pathways, quantitative data on their expression and activity, and detailed experimental protocols for their study.

Quantitative Data on ADAM Expression and Activity in Cancer

The overexpression of several ADAM proteins has been documented in a wide range of human cancers, and in many cases, this increased expression correlates with poor prognosis and advanced disease stages.[3][5]

ADAM Protein	Cancer Type(s)	Key Quantitative Findings	Reference(s)
ADAM9	Gastric Cancer	Significantly upregulated in GC tissues compared to non-neoplastic foveolar epithelium.	[6]
Breast Cancer	mRNA frequently expressed in breast carcinomas (66%) compared to normal breast tissues (24%). The 84 kDa form correlated positively with node-positive cancers (p = 0.05) and HER-2 protein levels (p = 0.016).	[7]	
Prostate Cancer	Overexpressed in prostate cancer.	[8]	
ADAM10	Non-Small Cell Lung Cancer (NSCLC)	Histoscore of ADAM10 was statistically increased in tumor tissues compared to normal tissues (P<0.01).	[9]
Triple-Negative Breast Cancer (TNBC)	High expression in pre-NACT samples was strongly associated with poorer response to NACT and shorter overall survival.	[8]	

Hepatocellular Carcinoma (HCC)	Downregulation with siRNA suppressed cell proliferation, migration, and invasion.	[10]
ADAM12	Gastric Cancer	Significantly upregulated in GC compared to non-neoplastic foveolar epithelium, with higher expression in intestinal-type tumors. [6]
ADAM15	Gastric Cancer	Significantly upregulated in GC compared to non-neoplastic foveolar epithelium. [6]
Bladder Cancer	Silencing reduced bladder cancer cell invasion.	[11]
ADAM17	Breast Cancer	The proportion of the active (100 kDa) to total ADAM-17 increased progressively from normal breast tissue to primary breast cancer to lymph node metastases (P = 0.017). High expression is associated with significantly shorter overall survival. [5][12]

Brain Tumors	siRNA transfection reduced invasiveness of U87 cells by 48.3% [13] (P < 0.01) under hypoxic conditions.
Breast Cancer (MDA-MB-231 cells)	Overexpression increased growth rate by 20.7-41.3% (P<0.01). shRNA [14] knockdown decreased growth rate by 10.2- 22.3% (P<0.05).

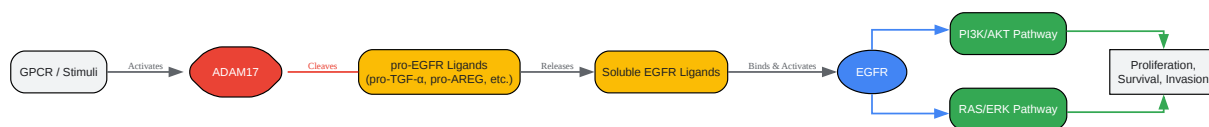
Table 1: Summary of Quantitative Data on ADAM Expression in Various Cancers. This table summarizes key findings on the differential expression of various ADAM proteins in cancer tissues compared to normal tissues and their correlation with clinical outcomes.

Key Signaling Pathways in ADAM-Mediated Carcinogenesis

ADAM proteins are central regulators of several oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Notch signaling cascades.

EGFR Pathway Activation

ADAM10 and ADAM17 are the primary sheddases for the entire family of EGFR ligands, including Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF- α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[15] The proteolytic release of these ligands from their membrane-tethered precursors is a critical step in the activation of EGFR signaling.[15] This signaling pathway is a potent driver of cell proliferation, survival, and migration in a multitude of cancers.[14]

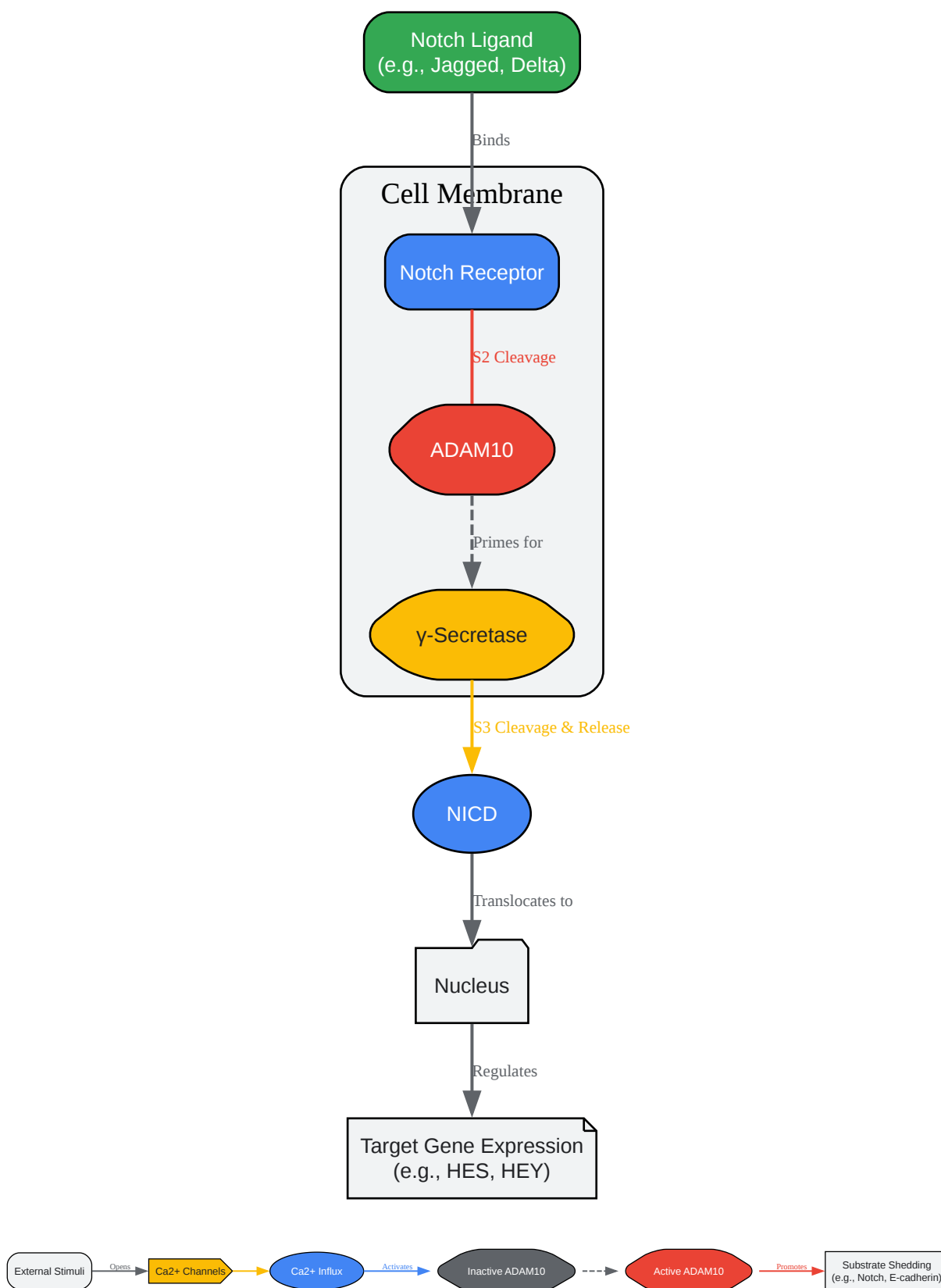


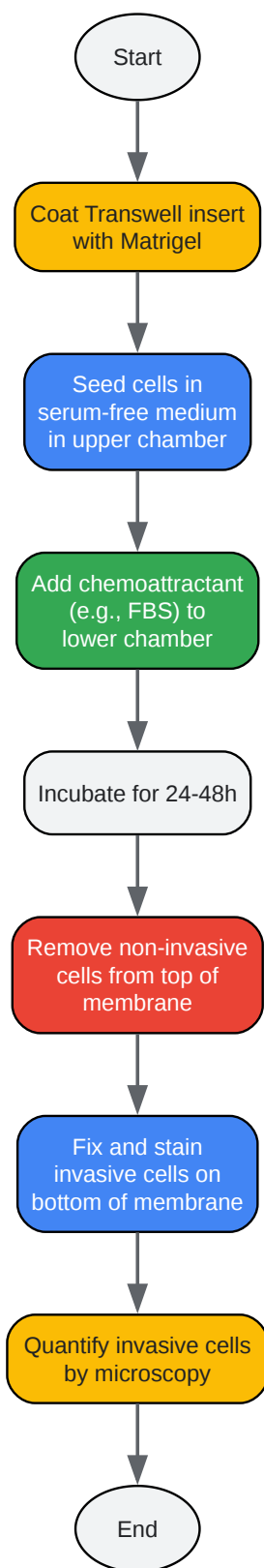
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Figure 1: ADAM17-mediated EGFR signaling pathway in cancer.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and differentiation.[16] ADAM10 is the principal sheddase responsible for the S2 cleavage of the Notch receptor, a critical step for its activation. [16] Following ADAM10-mediated cleavage, the receptor undergoes a subsequent intramembranous cleavage by the γ -secretase complex, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes. Dysregulation of Notch signaling due to aberrant ADAM10 activity is a key driver in several cancers, including non-small cell lung cancer.[9]





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